molecular formula C17H18N4O B286698 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Katalognummer B286698
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: OAYMSKMDSFUULG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Wirkmechanismus

The mechanism of action of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory, tumor, and viral processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has significant biochemical and physiological effects. This compound has been found to reduce inflammation, inhibit tumor growth, and prevent viral replication. Additionally, this compound has been found to have low toxicity, making it a promising candidate for the development of new drugs.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is its low toxicity, making it an ideal candidate for lab experiments. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.

Zukünftige Richtungen

There are several potential future directions for the study of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine. One of the most promising areas of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, future research could focus on the development of more cost-effective synthesis methods for this compound.

Synthesemethoden

The synthesis of 4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is accomplished through a multi-step process involving several chemical reactions. The starting materials for the synthesis include 3,5-dimethylphenol, 3,5-dimethyl-1H-pyrazole-1-carboxylic acid, and 2,4-dichloro-5-(3,5-dimethylphenoxy)pyrimidine. The reaction involves the condensation of the starting materials, which is followed by a series of chemical reactions to produce the final product.

Wissenschaftliche Forschungsanwendungen

4-(3,5-dimethylphenoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.

Eigenschaften

Molekularformel

C17H18N4O

Molekulargewicht

294.35 g/mol

IUPAC-Name

4-(3,5-dimethylphenoxy)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine

InChI

InChI=1S/C17H18N4O/c1-11-5-12(2)7-15(6-11)22-17-9-16(18-10-19-17)21-14(4)8-13(3)20-21/h5-10H,1-4H3

InChI-Schlüssel

OAYMSKMDSFUULG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C

Kanonische SMILES

CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.